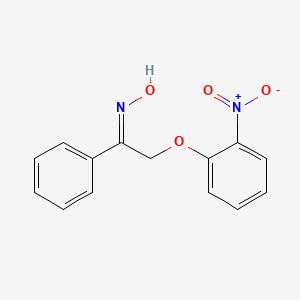

2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

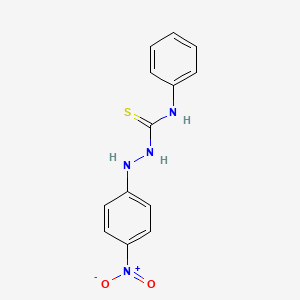

The compound “2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime” is an organic compound containing a nitro group (-NO2), a phenoxy group (Ph-O-), a phenyl group (Ph-), an ethanone group (C2H3O), and an oxime group (R1R2C=NOH). Each of these functional groups contributes to the overall properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, phenoxy, phenyl, ethanone, and oxime groups would all influence the molecule’s shape, reactivity, and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The oxime group could potentially undergo tautomerization to form a carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, influencing its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Copper Extraction

One study describes the synthesis of 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, showcasing their utility in extracting copper from acidic solutions. This indicates that oxime derivatives can serve as effective extractants for metal ions, suggesting potential applications of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime in metal recovery or environmental remediation processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Catalytic and Antimicrobial Activities

The synthesis of oxime derivatives has been explored for their catalytic and antimicrobial properties. For instance, mono- and dinuclear Ni(II) complexes derived from oxime ligands have been investigated for their spectroscopic, electrochemical, thermal, and antimicrobial activities, hinting at the multifaceted applications of oximes in catalysis, material science, and biomedicine (Chai et al., 2017).

Organic Synthesis and Drug Design

Oximes are key intermediates in organic synthesis and drug design due to their versatility in chemical transformations. The synthesis of novel oxime derivatives with potential nitric oxide releasing properties, evaluated for analgesic and anti-inflammatory activities, underscores the role of oximes in medicinal chemistry. This suggests that this compound could be a precursor or an active moiety in designing new pharmaceutical agents (Abadi, Hegazy, & El-Zaher, 2005).

Environmental and Analytical Chemistry

Oximes have been studied for their environmental applications, such as in the degradation of pollutants. The enzymatic degradation of phenolic compounds catalyzed by oximes, leading to the efficient removal of chemical oxygen demand (COD) and conversion to less harmful substances, illustrates the potential environmental benefits of oxime derivatives (Yao, Sun, Wang, & Deng, 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(NZ)-N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-15-12(11-6-2-1-3-7-11)10-20-14-9-5-4-8-13(14)16(18)19/h1-9,17H,10H2/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIQSBCXQDUIIS-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665796 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2691386.png)

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)

![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2691391.png)

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2691400.png)

![4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2691406.png)